(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol

Total synthesis Stigmatellin A Intermediate differentiation

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol (CAS 276690-17-6) is a chiral, polyketide-derived building block containing four contiguous stereocenters. It is catalogued primarily as a late-stage intermediate in the total synthesis of the mitochondrial bc₁ complex inhibitor Stigmatellin A [3.0.CO;2-J" target="_blank">1].

Molecular Formula C19H32O4
Molecular Weight 324.461
CAS No. 276690-17-6
Cat. No. B566151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol
CAS276690-17-6
Molecular FormulaC19H32O4
Molecular Weight324.461
Structural Identifiers
SMILESCC(CCCO)C(C(C)C(COCC1=CC=CC=C1)OC)OC
InChIInChI=1S/C19H32O4/c1-15(9-8-12-20)19(22-4)16(2)18(21-3)14-23-13-17-10-6-5-7-11-17/h5-7,10-11,15-16,18-20H,8-9,12-14H2,1-4H3/t15-,16+,18-,19-/m0/s1
InChIKeyAANKAKSCOBLRDE-NBMJBFSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol: Stereodefined Stigmatellin A Side-Chain Intermediate Procurement Guide


(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol (CAS 276690-17-6) is a chiral, polyketide-derived building block containing four contiguous stereocenters. It is catalogued primarily as a late-stage intermediate in the total synthesis of the mitochondrial bc₁ complex inhibitor Stigmatellin A [1]. The compound is a protected alcohol (C-1 benzyl ether), positioning it for direct downstream functionalization, typically oxidation to the corresponding carboxylic acid for chromone coupling. Computed properties include a molecular weight of 324.5 g/mol and an XLogP3 of 3, indicating moderate lipophilicity [2].

Why Generic Replacements for (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol Fail in Stigmatellin A Synthesis


The Stigmatellin A pharmacophore requires a specific (3′S,4′S,5′S,6′S) configuration along its C-13 side chain for biological activity [1]. In the landmark total synthesis by Enders et al., the four stereocenters are established via chiral auxiliary-based SAMP/RAMP hydrazone alkylation and diastereoselective aldol/reduction sequences [1]. Using a racemic or diastereomeric mixture of this intermediate, or replacing the benzyl protecting group with a different alcohol protecting group (e.g., TBS or PMB) prematurely, would compromise the stereochemical integrity of downstream intermediates such as the C-1 carboxylic acid (CAS 276690-18-7), which is required for Baker-Venkataraman chromone formation . Even structurally similar intermediates with the correct stereochemistry but a different oxidation state at C-1 (e.g., the acid analog CAS 276690-18-7) cannot substitute for the alcohol in reductive or nucleophilic coupling steps that require the hydroxyl handle . This compound’s specific orthogonal protection—benzyl ether at C-8 and free alcohol at C-1—enables chemoselective transformations that would fail if an acid or fully deprotected polyol analog were substituted.

Quantitative Differentiation Evidence for (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol Against Closest Analogs


Oxidation-State Specificity: Alcohol vs. Carboxylic Acid Intermediate in Stigmatellin A Fragment Coupling

In the endgame of Stigmatellin A synthesis, the side-chain fragment must be coupled to the chromone via esterification, which requires the C-1 carboxylic acid (CAS 276690-18-7). However, the C-1 alcohol (CAS 276690-17-6) is the immediate precursor to that acid. Direct procurement of the alcohol rather than the acid provides synthetic flexibility: the alcohol can be oxidized to the acid (TEMPO/BAIB, reported 92% yield in the formal total synthesis) [1], reduced further, or converted to a leaving group (e.g., iodide) for alternative coupling strategies. Conversely, the pre-oxidized acid analog cannot be easily reduced back to the alcohol without risking epimerization at the adjacent C-2 stereocenter [2]. The alcohol’s availability as a common synthetic node is a distinct advantage for route scouting and process optimization.

Total synthesis Stigmatellin A Intermediate differentiation Functional group interconversion

Orthogonal Protecting Group Strategy: Benzyl Ether at C-8 vs. Fully Deprotected Polyol Analogs

The target compound bears a benzyl ether at C-8 and a free alcohol at C-1. This orthogonal protection is essential for the final deprotection sequence in Stigmatellin A: the benzyl group can be removed via hydrogenolysis or dissolving metal reduction (Li-naphthalenide) without affecting the chromone ester [1]. In contrast, a fully deprotected C-1,C-8 diol analog (e.g., (2R,3S,4S,5S)-3,5-dimethyl-1,8-octanediol derivatives) would require selective protection/deprotection steps that add two or more synthetic operations and would likely result in lower overall yield due to competing reactions at the primary vs. secondary alcohols. The benzyl-protected alcohol is thus a more advanced intermediate with higher synthetic value per step count.

Protecting group strategy Orthogonal functionalization Stigmatellin A intermediates

Stereochemical Fidelity: (4S,5S,6S,7R) Configuration vs. Diastereomeric Mixtures

The compound’s full IUPAC stereodescriptor (4S,5S,6S,7R) defines four contiguous stereocenters that correspond to the (3′S,4′S,5′S,6′S) configuration of natural Stigmatellin A [1]. The Enders total synthesis achieves this configuration with high diastereoselectivity (typically >95:5 dr for the aldol and reduction steps) [1]. Any deviation in configuration at C-4, C-5, or C-6 would produce a diastereomer that, upon further elaboration, would yield an epimer of Stigmatellin A with drastically reduced bc₁ complex inhibitory activity, as the side-chain stereochemistry is critical for Qₒ site binding [2]. Procurement of this single, stereodefined isomer eliminates the need for costly chiral chromatographic separations of diastereomeric mixtures later in the synthesis.

Chiral pool synthesis Diastereoselectivity Stigmatellin A configuration

Highest-Value Application Scenarios for (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol Based on Quantitative Evidence


Late-Stage Stigmatellin A Side-Chain Fragment for Total Synthesis Route Scouting

In academic and industrial natural product synthesis groups, this compound serves as a fully elaborated C1–C8 side-chain fragment for Stigmatellin A. The orthogonal protection (benzyl ether at C-8, free alcohol at C-1) allows direct oxidation to the carboxylic acid for chromone coupling via Baker-Venkataraman rearrangement, as demonstrated in the formal total synthesis where TEMPO/BAIB oxidation proceeded in 92% yield [1]. This application avoids the 6–8 step sequence required to build the side chain from simpler precursors, significantly compressing synthetic timelines.

Stigmatellin A Analog Library Synthesis for Structure-Activity Relationship (SAR) Studies

Medicinal chemistry programs targeting the mitochondrial bc₁ complex Qₒ site can use this intermediate to diversify the chromone head group while maintaining the native side-chain configuration. Because the C-1 alcohol can be converted to electrophilic iodides, tosylates, or directly esterified with various chromone carboxylic acids, it enables parallel synthesis of Stigmatellin A analogs with modified aromatic systems while preserving the pharmacophoric side-chain stereochemistry critical for nanomolar inhibition [2].

Process Development for Kilogram-Scale Stigmatellin A Synthesis

For process chemistry teams scaling up the Enders route or formal synthesis, procurement of this intermediate at the alcohol oxidation state allows optimization of the critical C-1 oxidation step. The alcohol-to-acid conversion can be screened against multiple oxidant systems (TEMPO/BAIB, Dess-Martin, Swern) without committing to the acid oxidation state upfront. This flexibility can be used to improve process mass intensity and avoid late-stage protecting group manipulations that would otherwise reduce overall yield [1].

Quote Request

Request a Quote for (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.